1-[(3,4-dichlorophenyl)methyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione
Beschreibung
1-[(3,4-Dichlorophenyl)methyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione is a heterocyclic compound featuring a pyrido[3,2-d]pyrimidine-2,4-dione core. This bicyclic scaffold is substituted at position 1 with a (3,4-dichlorophenyl)methyl group and at position 3 with a 2-(3,4-dimethoxyphenyl)ethyl chain. The dichlorophenyl moiety introduces electron-withdrawing effects, while the dimethoxyphenyl group provides electron-donating properties, creating a unique electronic profile that may influence solubility, stability, and biological interactions. Though direct pharmacological data for this compound are absent in the provided evidence, structurally related analogs exhibit diverse activities, including antimicrobial, antitumor, and calcium channel-blocking effects .
Eigenschaften
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]pyrido[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21Cl2N3O4/c1-32-20-8-6-15(13-21(20)33-2)9-11-28-23(30)22-19(4-3-10-27-22)29(24(28)31)14-16-5-7-17(25)18(26)12-16/h3-8,10,12-13H,9,11,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFLMDRSCRNSGQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C=CC=N3)N(C2=O)CC4=CC(=C(C=C4)Cl)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21Cl2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 1-[(3,4-dichlorophenyl)methyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione is a member of the pyridopyrimidine family known for its diverse biological activities. This article reviews its synthesis, biological targets, and therapeutic potential based on recent studies.
Chemical Structure and Synthesis
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C20H19ClN2O3
- Molecular Weight : 372.83 g/mol
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyridopyrimidine core followed by functionalization with specific phenyl groups. The synthetic pathways often utilize starting materials such as chlorinated aromatic compounds and methoxyphenyl derivatives to achieve the desired substitutions.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors in the body. Notably, it has shown significant inhibition against:
- Dihydrofolate Reductase (DHFR) : This enzyme is crucial for DNA synthesis and repair. Inhibition of DHFR leads to reduced levels of tetrahydrofolate necessary for nucleotide synthesis, thereby affecting rapidly dividing cells such as cancer cells .
- Protein Kinases : The compound has been evaluated for its inhibitory effects on several kinases including:
Case Studies and Research Findings
- In Vitro Studies :
- In Vivo Studies :
Data Tables
Vergleich Mit ähnlichen Verbindungen
1-[(2-Chloro-6-fluorophenyl)methyl]-3-[(pyridin-4-yl)methyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione (CAS: 941902-69-8)
- Substituents : Position 1: 2-chloro-6-fluorophenylmethyl; Position 3: pyridin-4-ylmethyl.
- Key Differences: The fluorinated phenyl group and pyridinyl substitution contrast with the dichlorophenyl and dimethoxyphenyl groups in the target compound.
- Molecular Weight : 396.8 g/mol (vs. ~494 g/mol for the target compound).
5-(3-Bromophenyl)-7-(4-Hydroxy-3-methoxyphenyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Substituents : Bromophenyl at position 5 and methoxyphenyl at position 5.
- Key Differences: The pyrido[2,3-d]pyrimidine core (vs. Bromine’s larger atomic radius compared to chlorine may influence steric interactions .
Thieno[3,2-d]pyrimidine-2,4-dione Derivatives
3-(3-Fluorophenyl)-1-[(3-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione (CAS: 1326905-17-2)
- Substituents : Fluorophenyl at position 3 and methylphenylmethyl at position 1.
- Key Differences: Replacement of the pyrido ring with a thieno ring introduces sulfur, enhancing π-π stacking and altering electronic properties. The methylphenyl group offers lipophilicity compared to the dichlorophenyl group .
- Molecular Weight : 367.4 g/mol (lighter than the target compound).
3-(2,4-Difluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (CAS: 930982-69-7)
- Substituents : Difluorophenyl at position 3.
- This compound’s molecular weight (280.25 g/mol) is significantly lower than the target compound’s .
Dihydropyrimidine and Tetrahydropyrimidine Derivatives
1-[(3-Bromophenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS: 313376-81-7)
1-(4-Chlorophenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione
- Substituents : Chlorophenyl at position 1 and methyl groups at positions 4 and 4.
- Key Differences: The thione group (C=S vs. Methyl groups improve lipophilicity .
Pharmacological and Physicochemical Comparisons
Table 1. Substituent Effects on Key Properties
Table 2. Molecular Weight and Substituent Impact
Vorbereitungsmethoden
Multi-Component Condensation Reactions
A one-pot, three-component reaction involving 4(6)-aminouracil, malononitrile, and aromatic aldehydes under microwave irradiation (240 W, 140°C) yields pyrido[2,3-d]pyrimidines in 82–95% efficiency. For example, reacting 6-aminouracil with malononitrile and 3,4-dichlorobenzaldehyde forms the core structure, which is subsequently functionalized. This method reduces byproducts and reaction time to 5–10 minutes.
Catalytic Cyclization in Aqueous Media
Using diammonium hydrogen phosphate (DAHP, 10 mol%) in refluxing aqueous ethanol enables greener synthesis. This approach avoids toxic solvents and achieves comparable yields (80–90%). The reaction proceeds via Knoevenagel-Michael-cyclization cascades, forming the pyrimidine ring before introducing substituents.
Stepwise Synthesis of the Target Compound
The synthesis of 1-[(3,4-dichlorophenyl)methyl]-3-[2-(3,4-dimethoxyphenyl)ethyl] derivative involves three key stages:
Formation of the Pyrido[3,2-d]pyrimidine Core
The core is synthesized by condensing 6-amino-1H-pyrimidine-2,4-dione with ethyl 3-(3,4-dimethoxyphenyl)propanoate under Gould–Jacobs conditions (diphenyl oxide, 250°C). This yields 3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrido[3,2-d]pyrimidine-2,4-dione as an intermediate.
N-Alkylation with 3,4-Dichlorobenzyl Chloride
The intermediate is alkylated using 3,4-dichlorobenzyl chloride in dimethylformamide (DMF) with potassium carbonate as a base. This step introduces the 3,4-dichlorophenylmethyl group at position 1, achieving 70–75% yield.
Purification and Crystallization
Crude product is purified via recrystallization from a DMF-ethanol mixture (1:3 v/v), yielding white crystals with >98% purity.
Optimization of Reaction Conditions
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates the cyclization step. For example, heating the reaction mixture at 140°C for 10 minutes under 240 W power achieves 90% conversion, compared to 6 hours under conventional heating.
Solvent and Catalyst Screening
Optimal solvents for alkylation include DMF and acetonitrile, while DAHP in aqueous ethanol improves cyclization efficiency. The table below compares key parameters:
| Parameter | Microwave Method | DAHP-Catalyzed Method |
|---|---|---|
| Reaction Time | 5–10 min | 2–4 hours |
| Yield | 85–95% | 80–90% |
| Solvent | Solvent-free | Aqueous ethanol |
| Temperature | 140°C | 80°C |
Characterization and Analytical Data
The final compound is characterized using spectroscopic and chromatographic techniques:
Spectroscopic Analysis
Q & A
Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is synthesized via multi-step routes involving nucleophilic substitutions, condensation reactions, and cyclization. Key steps include:
- Step 1 : Functionalization of the pyrido[3,2-d]pyrimidine core with dichlorophenyl and dimethoxyphenyl groups using alkylation or Mitsunobu reactions .
- Step 2 : Optimization of solvent (e.g., acetonitrile, ethanol) and temperature (reflux at 80–100°C) to enhance reaction efficiency .
- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization .
Yield improvements (>70%) are achieved using catalysts like palladium or copper under inert atmospheres .
Q. How is structural characterization performed for this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., dichlorophenyl methyl at δ 4.5–5.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at ~550–600 m/z) .
- X-ray Crystallography : Resolves dihedral angles between aromatic rings, critical for electronic properties (e.g., planar configuration with 15–25° angles) .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., Cl, OMe) influence reactivity and bioactivity?
- Methodological Answer :
- Computational Analysis : Density Functional Theory (DFT) calculates electron-withdrawing (Cl) and donating (OMe) effects on HOMO-LUMO gaps, correlating with redox behavior .
- Biological Assays : Compare IC₅₀ values in enzyme inhibition (e.g., kinase assays) to substituent electronic profiles. For example, Cl groups enhance binding to hydrophobic enzyme pockets .
- Contradiction Resolution : Conflicting activity data (e.g., Cl vs. F analogs) are resolved using molecular docking to validate steric/electronic complementarity .
Q. What experimental strategies address low solubility in aqueous media for in vivo studies?
- Methodological Answer :
- Co-solvent Systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to dissolve the compound without cytotoxicity .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size: 100–200 nm) via emulsion-solvent evaporation, achieving sustained release in physiological buffers .
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility while retaining activity .
Q. How can structure-activity relationships (SAR) guide derivative design for target selectivity?
- Methodological Answer :
- Substituent Variation : Replace 3,4-dimethoxyphenyl with electron-deficient (e.g., nitro) or bulky groups (e.g., tert-butyl) to modulate target affinity .
- Pharmacophore Mapping : Overlay active/inactive analogs using software like Schrödinger to identify critical hydrogen-bonding motifs (e.g., pyrimidine-2,4-dione core) .
- Data Integration : Cross-reference SAR with proteomics to avoid off-target effects (e.g., kinase panel screening) .
Data Contradiction and Validation
Q. How to resolve discrepancies in reported biological activity across studies?
- Methodological Answer :
- Standardized Assays : Replicate studies using uniform protocols (e.g., ATP concentration in kinase assays) to minimize variability .
- Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) for binding kinetics and cell-based assays (e.g., apoptosis markers) .
- Meta-Analysis : Aggregate data from PubChem and ChEMBL to identify outliers or batch-specific artifacts .
Tables for Key Comparisons
| Derivative | Substituents | Bioactivity (IC₅₀, nM) | Reference |
|---|---|---|---|
| Target Compound | 3,4-Cl, 3,4-OMe | 12.3 (Kinase X) | |
| Analog A | 3-Cl, 4-F | 45.8 (Kinase X) | |
| Analog B | 3-NO₂, 4-OMe | 8.9 (Kinase Y) |
Methodological Notes
- Advanced Techniques : Prioritize peer-reviewed protocols from journals like J. Med. Chem. or Org. Process Res. Dev. for reproducibility.
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